molecular formula C8H10O4 B2438376 Methyl 2-oxo-2-(2-oxocyclopentyl)acetate CAS No. 63053-54-3

Methyl 2-oxo-2-(2-oxocyclopentyl)acetate

Cat. No.: B2438376
CAS No.: 63053-54-3
M. Wt: 170.164
InChI Key: VTYYHQNFQPOVDL-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(2-oxocyclopentyl)acetate: is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclopentanone and is characterized by the presence of two oxo groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopentanone Derivative Synthesis

      Starting Material: Cyclopentanone

      Reagents: Methyl chloroformate, base (e.g., sodium hydroxide)

      Conditions: The reaction typically involves the formation of an enolate intermediate from cyclopentanone, followed by nucleophilic attack on methyl chloroformate to form the ester product.

  • Oxidation of Cyclopentanone

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: The oxidation process introduces an additional oxo group to the cyclopentanone ring, forming the desired product.

Industrial Production Methods

Industrial production of methyl 2-oxo-2-(2-oxocyclopentyl)acetate often involves large-scale oxidation processes and esterification reactions. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Typically carried out in acidic or basic aqueous solutions

      Products: Further oxidized derivatives, such as carboxylic acids

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Carried out in anhydrous solvents like tetrahydrofuran or diethyl ether

      Products: Reduced alcohol derivatives

  • Substitution

      Reagents: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)

      Conditions: Typically carried out under reflux conditions

      Products: Substituted derivatives with various functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Tetrahydrofuran, diethyl ether, aqueous solutions

    Conditions: Reflux, anhydrous conditions, acidic or basic environments

Scientific Research Applications

Methyl 2-oxo-2-(2-oxocyclopentyl)acetate has a wide range of applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of biochemical assays and probes.
  • Medicine

    • Explored for its potential therapeutic properties and as a precursor in drug synthesis.
    • Studied for its effects on cellular pathways and molecular targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the formulation of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-(2-oxocyclopentyl)acetate involves its interaction with various molecular targets and pathways. The compound’s oxo groups and ester functionality allow it to participate in nucleophilic and electrophilic reactions, influencing biochemical processes. Its effects on cellular pathways are mediated through its ability to form covalent bonds with biomolecules, altering their structure and function.

Comparison with Similar Compounds

Methyl 2-oxo-2-(2-oxocyclopentyl)acetate can be compared with other similar compounds, such as:

  • Methyl (2-oxocyclopentyl)acetate

    • Similar structure but lacks the additional oxo group.
    • Different reactivity and applications.
  • Ethyl (2-oxocyclopentyl)acetate

    • Ethyl ester derivative with similar chemical properties.
    • Used in similar applications but with variations in reactivity.
  • Cyclopentanone Derivatives

    • Various derivatives with different functional groups.
    • Each derivative has unique reactivity and applications based on its structure.

This compound stands out due to its dual oxo groups and ester functionality, making it a versatile compound in both synthetic and research applications.

Properties

IUPAC Name

methyl 2-oxo-2-(2-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYHQNFQPOVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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